molecular formula C17H18Cl2N6 B5085431 8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine

8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B5085431
M. Wt: 377.3 g/mol
InChI Key: AHPRIXMGGCDOMN-UHFFFAOYSA-N
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Description

8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dichlorophenylmethyl group and a triazolopyridazine core. It has garnered significant interest in scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting with the preparation of the triazolopyridazine core. One common method involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under reflux conditions in ethanol . The piperazine ring is then introduced through nucleophilic substitution reactions, using reagents such as 2,4-dichlorobenzyl chloride and piperazine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine has been studied for various applications:

Mechanism of Action

The mechanism of action of 8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies have shown that it can inhibit certain kinases, which are involved in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine exhibits unique structural features that contribute to its distinct biological activities. The presence of the triazolopyridazine core and the specific substitution pattern on the piperazine ring enhance its binding affinity and selectivity towards certain molecular targets .

Properties

IUPAC Name

8-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N6/c1-12-8-16(17-21-20-11-25(17)22-12)24-6-4-23(5-7-24)10-13-2-3-14(18)9-15(13)19/h2-3,8-9,11H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPRIXMGGCDOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NN=C2C(=C1)N3CCN(CC3)CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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